molecular formula C10H12FNO2 B2954601 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid CAS No. 682804-13-3

3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid

Cat. No. B2954601
M. Wt: 197.209
InChI Key: ASFYTWUDZJKSFS-UHFFFAOYSA-N
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Description

“3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid” is a compound with the CAS Number: 682804-13-3 and a molecular weight of 197.21 . Its IUPAC name is 3-(3-fluoro-4-methylphenyl)-beta-alanine .


Molecular Structure Analysis

The molecular formula of “3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid” is C10H12FNO2 . The InChI Code is 1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

“3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid” is a solid substance . It has a melting point of 233 - 235C (Dec) .

Scientific Research Applications

Structural Analysis and Vibrational Studies

DFT and experimental studies have provided insights into the vibrational and electronic structures of fluorinated β-amino acids. For example, the work by Pallavi and Tonannavar (2020) utilized ab initio and DFT computations to analyze the zwitterionic monomer and dimer structures of 3-Amino-3-(4-fluorophenyl)propanoic acid, exploring their intra- and inter-H-bonds and correlating vibrational modes with experimental IR and Raman spectra. This detailed structural analysis aids in understanding the compound's properties and potential applications in material science and biochemistry L. Pallavi & J. Tonannavar, 2020.

Radiopharmaceutical Development

In the domain of medical imaging, Luo et al. (2019) described the automated synthesis of a radiopharmaceutical targeting the sphingosine-1-phosphate receptor 1 (S1P1), using a compound structurally related to 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid. This synthesis was performed under Good Manufacturing Practices (cGMP) conditions, highlighting the compound's application in PET imaging and its potential in investigating various diseases Zonghua Luo et al., 2019.

Hydrogen Bonding and Polymorphism Studies

Research on amino alcohol salts with quinaldinate, including compounds related to 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid, has provided valuable information on hydrogen bonding and polymorphism. Podjed and Modec (2022) investigated the crystal structures of these salts, uncovering different hydrogen bonding and π...π stacking interactions, which are critical for understanding the solid-state properties of these materials and their potential applications in drug design and material science Nina Podjed & B. Modec, 2022.

Fluorescence and Sensing Applications

The genetically encoded incorporation of fluorescent amino acids into proteins for in vitro and in vivo studies represents another application area. Summerer et al. (2006) demonstrated the biosynthetic incorporation of a fluorophore into proteins at defined sites, allowing for the study of protein structure, dynamics, and interactions. This approach opens new avenues for biochemical and cellular studies of protein function D. Summerer et al., 2006.

Safety And Hazards

The safety information available indicates that “3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid” has the GHS07 pictogram. The hazard statements are H302, H312, H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

3-amino-3-(3-fluoro-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFYTWUDZJKSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid

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